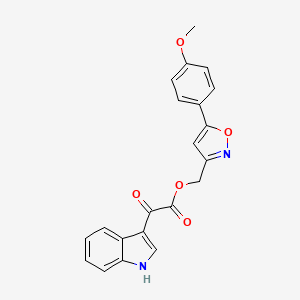
(5-(4-methoxyphenyl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoxazole is a class of organic compounds containing a five-membered heterocyclic ring with three carbon atoms, one oxygen atom, and one nitrogen atom . The compound you mentioned also contains an indole group, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Synthesis Analysis
The synthesis of isoxazole derivatives has been an interesting field of study for decades . A highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine .Molecular Structure Analysis
Isoxazole has a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . The indole group is a bicyclic structure, consisting of a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .Applications De Recherche Scientifique
Synthesis and Antibiotic Applications
- Research led by Tatsuta et al. (1994) explores the synthesis of a Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, a side-chain in fourth-generation cephem antibiotics, via skeletal rearrangement from aminoisoxazoles. This study underlines the utility of isoxazole compounds in antibiotic development (Tatsuta et al., 1994).
Antimicrobial and Antitubercular Activity
- Shingare et al. (2018) have synthesized isoxazole clubbed 1,3,4-oxadiazole derivatives and evaluated their antimicrobial and antitubercular activities. Their work demonstrates the potential of isoxazole derivatives in combating bacterial and tuberculosis infections (Shingare et al., 2018).
Neuroprotective Activity
- Lee et al. (2018) report on the development of 5-aroylindolyl-substituted hydroxamic acids with selective inhibitory activity against histone deacetylase 6 (HDAC6). These compounds show promise in decreasing tau protein phosphorylation and aggregation, highlighting a potential application in Alzheimer's disease treatment (Lee et al., 2018).
Chemical Synthesis Techniques
- Kobayashi and Nitta (1985) describe the cycloaddition of isoxazoles with acetylenic esters, facilitated by hexacarbonylmolybdenum, to produce pyridine derivatives. This work illustrates the versatility of isoxazole compounds in organic synthesis and the creation of complex molecules (Kobayashi & Nitta, 1985).
Orientations Futures
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .
Propriétés
IUPAC Name |
[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5/c1-26-15-8-6-13(7-9-15)19-10-14(23-28-19)12-27-21(25)20(24)17-11-22-18-5-3-2-4-16(17)18/h2-11,22H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGUVUIKHHMVBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(4-methoxyphenyl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

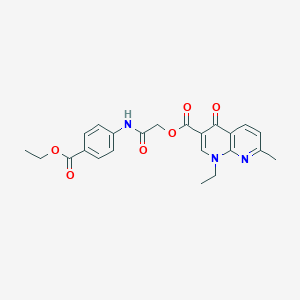

![(E)-methyl 2-(2-((5-bromofuran-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2982545.png)
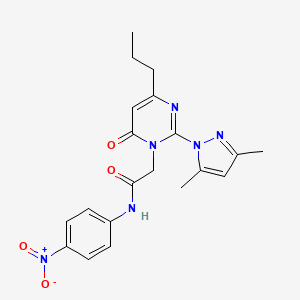

![Methylbis[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]amine](/img/structure/B2982551.png)
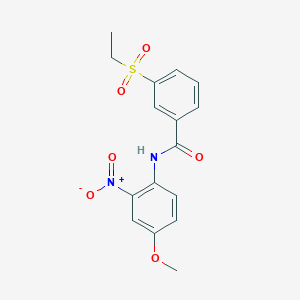
![4-(diethylsulfamoyl)-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2982553.png)
![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-cyclohexylacetamide](/img/structure/B2982558.png)
![3-(4-fluorophenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2982560.png)
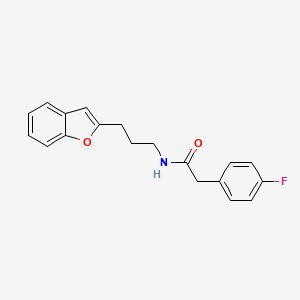
![2-[5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]acetic acid](/img/structure/B2982562.png)
![7-{2-[(4-Chlorophenyl)methoxy]benzoyl}-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2982563.png)
